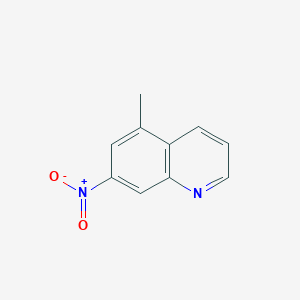

5-Methyl-7-nitroquinoline

説明

特性

CAS番号 |

342043-94-1 |

|---|---|

分子式 |

C10H8N2O2 |

分子量 |

188.18g/mol |

IUPAC名 |

5-methyl-7-nitroquinoline |

InChI |

InChI=1S/C10H8N2O2/c1-7-5-8(12(13)14)6-10-9(7)3-2-4-11-10/h2-6H,1H3 |

InChIキー |

RPHYTBDZJQUYOR-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC2=C1C=CC=N2)[N+](=O)[O-] |

正規SMILES |

CC1=CC(=CC2=C1C=CC=N2)[N+](=O)[O-] |

製品の起源 |

United States |

類似化合物との比較

Structural and Physicochemical Properties

The table below compares 5-Methyl-7-nitroquinoline with structurally related nitroquinoline derivatives:

Key Observations :

- Substituent Position: The position of the nitro group (7 vs. 8) significantly impacts electronic properties. A 7-nitro group (as in this compound) may enhance electrophilic reactivity compared to 8-nitro derivatives due to proximity to the quinoline nitrogen .

- Solubility : Methyl and methoxy groups improve solubility in alcohols and ethers, while chloro substituents increase hydrophobicity .

- Spectral Data: Methyl groups in quinoline derivatives typically exhibit ¹H NMR signals at δ 2.5–3.0, while nitro groups deshield adjacent protons, shifting signals upfield .

準備方法

Reaction Conditions and Mechanism

The protocol involves reacting substituted o-nitrotoluene derivatives with olefins in anhydrous tetrahydrofuran (THF) under nitrogen. For 3k , the starting material, ethyl 4-methyl-3,5-dinitrobenzoate, was treated with cesium carbonate () and ethylene gas at 65°C for 6–12 hours. The base facilitates deprotonation, enabling nucleophilic attack by the olefin to form the quinoline ring. The reaction proceeds via a tandem nitro-group-directed cyclization, with the methyl group at position 5 and nitro group at position 7 arising from the substitution pattern of the o-nitrotoluene precursor.

Yield and Characterization

This method achieved a yield of 79% for 3k , characterized by NMR ( 1.49 ppm for ethyl CH, 8.05–9.16 ppm for aromatic protons) and NMR ( 164.56 ppm for the carbonyl group). While 3k includes an ethyl carboxylate moiety at position 2, subsequent hydrolysis and decarboxylation could theoretically yield this compound. For instance, analogous hydrolysis of nitroxoline derivatives using lithium hydroxide () in aqueous methanol has been reported, suggesting adaptability for 3k .

Alternative Synthetic Approaches

Direct Nitration of 5-Methylquinoline

Nitration of 5-methylquinoline could theoretically introduce the nitro group at position 7. However, nitration regioselectivity is influenced by the methyl group’s meta-directing effects, favoring position 8 over 7. This method’s feasibility is unconfirmed in the literature reviewed, underscoring the superiority of cyclization routes.

Comparative Analysis of Methods

The cyclization method offers higher regiocontrol and scalability, whereas alkylation-hydrolysis provides modularity for derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。